Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate
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Overview
Description
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of phenylacetic acid, featuring a chloro, fluoro, and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate typically involves the esterification of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-(5-chloro-2-fluoro-4-oxophenyl)acetate
Reduction: Formation of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)ethanol
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)acetate
- Ethyl 2-(5-chloro-4-hydroxyphenyl)acetate
- Ethyl 2-(5-fluoro-4-hydroxyphenyl)acetate
Uniqueness
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is unique due to the combination of chloro, fluoro, and hydroxy substituents on the aromatic ring. This specific substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10(14)4-6-3-7(11)9(13)5-8(6)12/h3,5,13H,2,4H2,1H3 |
InChI Key |
BBLLNEFUGWDDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)O)Cl |
Origin of Product |
United States |
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